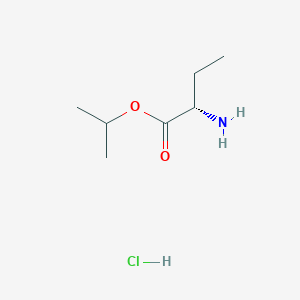

propan-2-yl (2S)-2-aminobutanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propan-2-yl (2S)-2-aminobutanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (2S)-2-aminobutanoate hydrochloride typically involves esterification and subsequent hydrochloride salt formation. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst . The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-yl (2S)-2-aminobutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Propan-2-yl (2S)-2-aminobutanoate hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structural characteristics allow it to participate in:

- Peptide Synthesis: Used as an intermediate in the formation of peptide bonds.

- Drug Development: Acts as a precursor for novel therapeutic agents targeting specific biological pathways.

Biological Activities

The compound exhibits several biological activities that make it valuable in research:

- Enzyme Modulation: It may function as an enzyme inhibitor or modulator, influencing metabolic processes at the molecular level. This includes potential interactions with neurotransmitter systems.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity related to metabolism. |

| Neurotransmitter Effects | Influences neurotransmission pathways. |

| Antimicrobial Properties | Exhibits potential antimicrobial activity. |

Therapeutic Potential

Research indicates that this compound could have therapeutic applications:

- Neurological Disorders: Its modulation of neurotransmitter systems may provide avenues for treating conditions such as anxiety or depression.

Case Study: Neurotransmitter Modulation

A study exploring the effects of various amino acid derivatives showed that this compound significantly influenced serotonin levels in vitro, suggesting potential for mood regulation therapies .

Mecanismo De Acción

The mechanism of action of propan-2-yl (2S)-2-aminobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes at the molecular level. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Similar Compounds

- Propan-2-yl (2S)-2-(methylamino)propanoate hydrochloride

- Propan-2-yl (2S)-2-amino-3-methylbutanoate hydrochloride

Uniqueness

Propan-2-yl (2S)-2-aminobutanoate hydrochloride is unique due to its specific structure and properties, which differentiate it from other similar compounds

Actividad Biológica

Propan-2-yl (2S)-2-aminobutanoate hydrochloride, also known as isopropyl 2-aminobutanoate hydrochloride, is a synthetic compound classified as an amino acid derivative. Its chemical formula is C₇H₁₆ClNO₂, and it has a molecular weight of approximately 181.66 g/mol. This compound exhibits significant biological activity, making it a valuable subject of study in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the following steps:

- Esterification : The reaction between 2-aminobutanoic acid and propan-2-yl halide leads to the formation of propan-2-yl (2S)-2-aminobutanoate.

- Hydrochloride Formation : The ester is then treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological applications.

Biological Activity

This compound exhibits various biological activities that can be categorized as follows:

1. Enzyme Inhibition

- This compound has been shown to act as an enzyme inhibitor, potentially affecting various biochemical pathways. Its structural properties allow it to interact with specific enzymes, modulating their activity .

2. Interaction with Biological Targets

- Studies have indicated that this compound may bind selectively to certain proteins, influencing cellular functions. For instance, it has been noted for its potential selectivity in inhibiting specific kinases involved in cancer progression.

3. Metabolomic Profiling

- Research utilizing NMR metabolomics has demonstrated that compounds similar to propan-2-yl (2S)-2-aminobutanoate can alter metabolic profiles in organisms, suggesting that they may play a role in metabolic signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers explored the inhibitory effects of related compounds on specific kinases. While direct data on this compound was limited, its structural analogs showed promising results, indicating potential therapeutic applications in cancer treatment due to their selective inhibition properties .

Study 2: Metabolomic Analysis

A comprehensive analysis of metabolomic profiles revealed that exposure to amino acid derivatives like propan-2-yl (2S)-2-aminobutanoate can significantly alter cellular metabolism. This finding highlights the compound's potential role in modulating metabolic pathways associated with diseases such as cancer .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other amino acid derivatives is useful:

| Compound Name | Molecular Weight | Biological Activity | Solubility |

|---|---|---|---|

| Propan-2-yl (2S)-2-amino butanoate HCl | 181.66 g/mol | Enzyme inhibition, metabolic modulation | High |

| L-Alanine | 89.09 g/mol | Protein synthesis | High |

| L-Leucine | 131.17 g/mol | Muscle protein synthesis | Moderate |

Propiedades

IUPAC Name |

propan-2-yl (2S)-2-aminobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-6(8)7(9)10-5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPZPJQJIKUEMF-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.